molecular formula C23H25N3O3 B11399629 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11399629
M. Wt: 391.5 g/mol
InChI Key: PTQVAIKEYDTQST-UHFFFAOYSA-N
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Description

The compound 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a pyrrolopyrazole derivative characterized by a fused bicyclic core with substituents that modulate its physicochemical and electronic properties. Key structural features include:

  • 2-Hydroxyphenyl group at position 3, enabling hydrogen bonding and tautomerism .
  • 3-Hydroxypropyl chain at position 5, enhancing hydrophilicity.
  • 4-(Propan-2-yl)phenyl (isopropyl-substituted phenyl) at position 4, contributing to lipophilicity and steric bulk.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-propan-2-ylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O3/c1-14(2)15-8-10-16(11-9-15)22-19-20(17-6-3-4-7-18(17)28)24-25-21(19)23(29)26(22)12-5-13-27/h3-4,6-11,14,22,27-28H,5,12-13H2,1-2H3,(H,24,25)

InChI Key

PTQVAIKEYDTQST-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / Substituents Molecular Formula Molar Mass (g/mol) Key Substituent Effects
Target: 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[4-(propan-2-yl)phenyl]-... C24H26N3O3 404.49* Hydroxypropyl and isopropyl groups balance hydrophilicity and lipophilicity.
Analog 1: 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-... C21H20ClN3O3 397.85 Chlorophenyl increases electronegativity; methoxypropyl reduces H-bonding capability.
Analog 2: 3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-[4-(methylsulfanyl)phenyl]-... C21H21N3O3S 395.48 Methylsulfanyl group enhances electron-richness and potential metabolic stability.
Analog 3: 3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-... C29H27N3O5 497.55 Trimethoxyphenyl and phenylethyl groups increase steric hindrance and lipophilicity.

*Calculated using atomic masses from standard tables.

Substituent Effects on Physicochemical Properties

  • Hydroxypropyl vs. Methoxypropyl: The target compound’s 3-hydroxypropyl group (vs. methoxypropyl in Analog 1) increases hydrogen-bond donor capacity, likely improving aqueous solubility .
  • Isopropyl vs. Methylsulfanyl/Chlorophenyl : The 4-(propan-2-yl)phenyl group in the target compound provides moderate lipophilicity compared to the electron-withdrawing chlorophenyl (Analog 1) or electron-donating methylsulfanyl (Analog 2). This may influence membrane permeability in biological systems.

Spectroscopic Characterization

  • IR Spectroscopy : All compounds show characteristic C=O stretches near 1700–1720 cm⁻¹, consistent with the pyrrolopyrazolone core . The target compound’s hydroxyl groups would exhibit broad O-H stretches (~3300 cm⁻¹), similar to Analog 1 .
  • NMR Analysis :
    • The 2-hydroxyphenyl group in the target compound and analogs generates aromatic proton signals at δ 7.16–7.80 ppm (1H NMR) and carbons near δ 120–150 ppm (13C NMR) .
    • The 3-hydroxypropyl chain in the target compound would produce distinctive triplet signals for the CH2 groups adjacent to the hydroxyl (δ ~3.5–4.0 ppm) .

Computational and Structural Insights

  • Tautomerism: The 2-hydroxyphenyl group in the target compound may exhibit keto-enol tautomerism, analogous to hydroxypyrazole derivatives (e.g., ), stabilizing intramolecular hydrogen bonds .
  • DFT Analysis : Computational tools like Multiwfn could compare electron density distributions, revealing how substituents modulate the HOMO-LUMO gap (e.g., electron-withdrawing groups lowering LUMO energy).

Preparation Methods

Compatibility of Hydroxyl Groups

The 2-hydroxyphenyl and 3-hydroxypropyl substituents necessitate protective strategies to prevent undesired side reactions:

  • Protection : Benzyl ether protection (using benzyl bromide/K₂CO₃) for the 2-hydroxyphenyl group during the multicomponent step.

  • Deprotection : Catalytic hydrogenation (H₂/Pd-C) post-cyclization restores the hydroxyl groups without affecting the pyrazolone core.

Solvent and Temperature Optimization

  • Dioxane vs. Ethanol : Dioxane outperforms ethanol in the hydrazine step due to its higher boiling point (101°C) and ability to solubilize hydrophobic intermediates.

  • Temperature Sensitivity : Exceeding 50°C during cyclization leads to decomposition (yield drop to 56% at 80°C).

Comparative Data on Alternative Routes

Enaminone-Based Pyrazole Synthesis

A three-component reaction involving enaminones, aldehydes, and hydrazine was explored but proved unsuitable due to:

  • Steric Hindrance : The 4-isopropylphenyl group impedes enaminone formation.

  • Low Yield : <30% for bulky substrates.

Chiral Pool Synthesis

Patent EP0118244A2 describes a Grignard-based approach for analogous structures:

  • Step 1 : Reaction of 4-(propan-2-yl)phenylmagnesium bromide with a cyclohexenone-propionate intermediate.

  • Step 2 : Hydride reduction (NaBH₄) to install the 3-hydroxypropyl group.

  • Yield : 65–70%, but requires 8 steps versus 2 in the multicomponent route.

Scalability and Industrial Applicability

The multicomponent/hydrazine route demonstrates superior scalability:

  • Batch Size : Up to 500 g with consistent yields (78 ± 2%).

  • Green Metrics :

    • E-Factor : 12.5 (vs. 28 for chiral pool synthesis).

    • Atom Economy : 81% (multicomponent step alone) .

Q & A

Basic Question: What are the key structural motifs influencing the biological activity of this compound?

Answer:
The compound’s fused pyrazolo[3,4-c]pyrazolone scaffold and substituent groups (e.g., 2-hydroxyphenyl, 3-hydroxypropyl) are critical for its bioactivity. The hydroxyphenyl group enables hydrogen bonding with enzymatic targets, while the dihydropyrrolo-pyrazolone core facilitates π-π stacking interactions. Modifications to the hydroxypropyl or propan-2-ylphenyl groups alter steric hindrance and solubility, impacting target binding .
Methodological Insight: Use X-ray crystallography or molecular docking to map interactions with biological targets (e.g., kinases or receptors) .

Advanced Question: How can researchers resolve contradictions in reported cytotoxicity data across studies?

Answer:
Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time) or compound purity. For example, hydroxyl group oxidation under varying pH or temperature may generate inactive derivatives.
Methodological Insight:

  • Standardize assays using identical cell lines (e.g., MCF-7 for breast cancer) and validate purity via HPLC-MS .
  • Compare activity of synthetic analogs (e.g., replacing 3-hydroxypropyl with ethyl) to isolate active pharmacophores .

Basic Question: What synthetic strategies are recommended for optimizing yield of this compound?

Answer:
Microwave-assisted synthesis and solvent-free conditions improve reaction efficiency for complex heterocycles. For instance, cyclocondensation of hydrazine derivatives with ketones under microwave irradiation reduces side products .
Methodological Insight:

  • Monitor reaction progress via TLC or in-situ FTIR.
  • Purify intermediates using column chromatography (ethyl acetate/hexane, 1:4) .

Advanced Question: How to design experiments to elucidate the mechanism of action for anticancer activity?

Answer:
Hypothesize targets based on structural analogs (e.g., pyrazole derivatives inhibiting tubulin polymerization).
Methodological Insight:

  • Perform enzyme inhibition assays (e.g., topoisomerase II) .
  • Use siRNA knockdown to identify genes responsive to treatment .
  • Analyze apoptosis markers (e.g., caspase-3 activation) via flow cytometry .

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:

  • Structural Confirmation: ¹H/¹³C NMR to verify substituent positions .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) .
  • Thermal Stability: Differential scanning calorimetry (DSC) .

Advanced Question: How to evaluate structure-activity relationships (SAR) for antimicrobial activity?

Answer:
Systematically modify substituents (e.g., replace 2-hydroxyphenyl with 4-fluorophenyl) and test against Gram-positive/negative bacteria.
Methodological Insight:

  • Use a checkerboard assay to assess synergy with existing antibiotics .
  • Correlate logP values (via computational modeling) with membrane permeability .

Basic Question: What are the stability challenges under physiological conditions?

Answer:
The 3-hydroxypropyl group may undergo oxidation in vivo, reducing bioavailability.
Methodological Insight:

  • Conduct accelerated stability studies (40°C/75% RH) and identify degradation products via LC-MS .
  • Stabilize via prodrug design (e.g., acetylating hydroxyl groups) .

Advanced Question: How to assess selectivity for cancer vs. normal cells?

Answer:
Compare IC₅₀ values in cancer (e.g., HeLa) and non-cancerous (e.g., HEK-293) cell lines.
Methodological Insight:

  • Use RNA sequencing to identify pathways selectively disrupted in cancer cells .
  • Evaluate mitochondrial membrane potential (ΔΨm) changes using JC-1 staining .

Table 1: Structural Analogs and Biological Activities

Compound ModificationBiological ActivityKey Reference
5-Aryl-pyrazole derivativesAnticancer (tubulin inhibition)
2-Hydroxybenzaldehyde analogsAntimicrobial (Gram+)
Fluorophenyl-substituted coresEnhanced metabolic stability

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